

Chemical structure and properties of Epanolol-d5

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Compound of Interest

Compound Name: Epanolol-d5

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Epanolol-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and inferred biological activity of **Epanolol-d5**, a deuterated analog of the β 1-selective adrenergic receptor antagonist, Epanolol. Given the limited direct experimental data on **Epanolol-d5**, this document leverages extensive information available for Epanolol to provide a comprehensive resource. All quantitative data is presented in structured tables, and detailed experimental protocols, based on established methodologies for similar compounds, are provided.

Chemical Structure and Properties

Epanolol-d5 is a stable, isotopically labeled form of Epanolol where five hydrogen atoms have been replaced by deuterium. This labeling is typically on the ethylamino group, which is a common site for metabolic activity. The primary difference between Epanolol and **Epanolol-d5** is their molecular weight, which can be utilized in various research applications, particularly in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification.

Table 1: Chemical and Physical Properties of Epanolol and **Epanolol-d5**

Property	Epanolol	Epanolol-d5
IUPAC Name	N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide	N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl-d5]-2-(4-hydroxyphenyl)acetamide (representative)
Molecular Formula	C ₂₀ H ₂₃ N ₃ O ₄	C ₂₀ H ₁₈ D ₅ N ₃ O ₄
Molecular Weight	369.42 g/mol	374.45 g/mol [1]
CAS Number	86880-51-5	Not available (unlabeled CAS: 86880-51-5)
Appearance	White to off-white solid	Presumed to be a white to off-white solid
Solubility	Soluble in methanol, DMSO	Presumed to be soluble in methanol, DMSO

Mechanism of Action and Signaling Pathway

Epanolol is a selective β_1 -adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[2] This means that while it blocks the binding of endogenous catecholamines like epinephrine and norepinephrine to β_1 -receptors, it also possesses a partial agonist effect.[2] This dual action leads to a reduction in heart rate and blood pressure, particularly during exercise, while causing less bradycardia at rest compared to β -blockers without ISA.

The primary signaling pathway for β_1 -adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Epanolol, as an antagonist, inhibits this cascade.

Figure 1: Epanolol's antagonistic effect on the β_1 -adrenergic signaling pathway.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of Epanolol and can be adapted for **Epanolol-d5**.

Synthesis of Epanolol

The synthesis of Epanolol can be achieved through a multi-step process, as described in the chemical literature. A general workflow is presented below. For the synthesis of **Epanolol-d5**, deuterated reagents would be incorporated at the appropriate steps.

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References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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